
2,4,6-Tribromophenyl 2-(3-methoxyphenoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2,4,6-Tribromophenyl 2-(3-methoxyphenoxy)acetate” is a chemical compound that shares structural similarity with substances found on the SIN List . It is likely to share the hazardous properties of these substances . This compound is used in various applications and is available for purchase from chemical suppliers.
Molecular Structure Analysis
The molecular formula of “2,4,6-Tribromophenyl 2-(3-methoxyphenoxy)acetate” is C15H11Br3O4 . Its average mass is 494.957 Da and its monoisotopic mass is 491.820709 Da .Physical And Chemical Properties Analysis
The compound has a density of 1.8±0.1 g/cm³, a boiling point of 525.5±50.0 °C at 760 mmHg, and a flash point of 271.6±30.1 °C . It has a molar refractivity of 93.6±0.3 cm³ . The compound has 4 H bond acceptors, 0 H bond donors, and 6 freely rotating bonds . Its polar surface area is 45 Ų and its molar volume is 268.0±3.0 cm³ .Scientific Research Applications
Photocatalysis and Solar Energy Conversion
The compound’s conjugated system and bromine substituents suggest possible applications in photocatalysis. Researchers explore its ability to absorb light and generate reactive species for chemical transformations. Additionally, its use in dye-sensitized solar cells or other photovoltaic devices is an area of interest.
These applications highlight the versatility of 2,4,6-tribromophenyl 2-(3-methoxyphenoxy)acetate across different scientific domains. Further studies are essential to unlock its full potential and address any safety or environmental concerns associated with its use . If you’d like more details on any specific application, feel free to ask!
Safety and Hazards
Mechanism of Action
Target of Action
It is structurally similar to certain substances found on the sin list, suggesting that it may share similar targets .
Mode of Action
It is known that similar compounds can undergo oxidative degradation .
Biochemical Pathways
Related compounds have been shown to undergo reductive bromination as a major degradation pathway .
Result of Action
It is structurally similar to certain substances found on the sin list, suggesting that it may share similar hazardous properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,4,6-Tribromophenyl 2-(3-methoxyphenoxy)acetate. For example, sunlight can induce direct photolysis in similar compounds .
properties
IUPAC Name |
(2,4,6-tribromophenyl) 2-(3-methoxyphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Br3O4/c1-20-10-3-2-4-11(7-10)21-8-14(19)22-15-12(17)5-9(16)6-13(15)18/h2-7H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDBOVJIUMOSSHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)OC2=C(C=C(C=C2Br)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Br3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Tribromophenyl 2-(3-methoxyphenoxy)acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

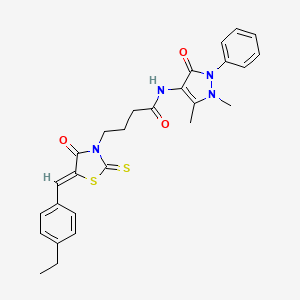
![Methyl 6-cyanoimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B2826481.png)
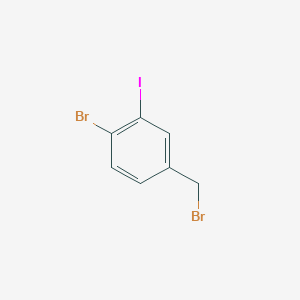

methanone](/img/structure/B2826488.png)
![Ethyl 4-fluoro-3-[(3,4,5-trimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2826489.png)
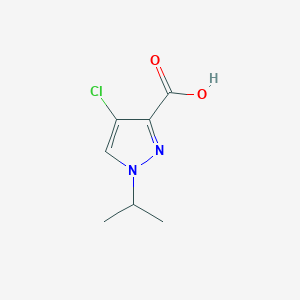
![(1R,5S)-N-(4-methoxyphenethyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2826492.png)
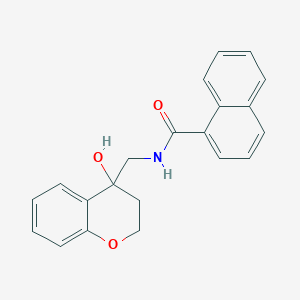
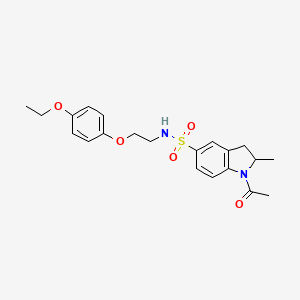
![2-[(3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2826497.png)


![N-(3-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2826501.png)